molecular formula C15H14FNO5S B2597998 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-fluorobenzenesulfonamide CAS No. 1105204-99-6

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-fluorobenzenesulfonamide

Cat. No.: B2597998
CAS No.: 1105204-99-6
M. Wt: 339.34
InChI Key: VTZCXXUPIFXWCC-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group linked via an ethyloxy chain to a 2-fluorobenzenesulfonamide moiety. This structure combines electron-rich aromatic systems with a sulfonamide functional group, which is often associated with bioactivity in medicinal chemistry. The fluorine atom at the ortho position of the benzene ring may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO5S/c16-12-3-1-2-4-15(12)23(18,19)17-7-8-20-11-5-6-13-14(9-11)22-10-21-13/h1-6,9,17H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZCXXUPIFXWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. This intermediate can be synthesized from piperonal through a series of reactions including reduction, halogenation, and substitution . The final step involves the reaction of the benzo[d][1,3]dioxole intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while substitution of the fluorine atom can result in various substituted benzene derivatives .

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex . These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several classes of compounds in the evidence:

  • Benzimidazole derivatives (e.g., 4d-f in ): These feature a benzo[d][1,3]dioxol-5-yl group but replace the sulfonamide with a benzimidazole core. Substituents like bromo, nitro, or aryl groups alter electronic properties and steric bulk .
  • Piperazine derivatives (e.g., compounds in ): These retain the benzodioxol moiety but incorporate piperazine rings with varying aryl substituents (e.g., chlorophenyl, trifluoromethylphenyl).
  • Sulfonamide analogs (e.g., compound 2r in ): A piperidine-sulfonamide structure with a benzodioxol group highlights the role of the sulfonamide in coordinating metal catalysts during synthesis .

Key structural distinctions :

  • The target compound’s ethyloxy linker differs from the methylthio or methylene bridges seen in benzimidazoles ().
  • Fluorine at the ortho position (vs. para in some analogs) may influence molecular conformation and intermolecular interactions.
Physicochemical Properties
Compound Melting Point (°C) Solubility (Inferred) Lipophilicity (Inferred) Reference
Target Sulfonamide Not reported Moderate (polar sulfonamide) High (fluorine, benzodioxol) N/A
Benzimidazole 4d 169–170 Low (crystalline) Moderate (bromine)
Piperazine 21 (HCl salt) 177–178 High (HCl salt) Low (chlorophenyl)
Sulfonamide-Piperidine 2r 171–172 Moderate High (trifluoromethyl)
  • The target’s fluorine atom and ethyloxy linker likely enhance lipophilicity compared to non-fluorinated piperazines (e.g., compound 21) .
  • HCl salt formation (common in piperazines) improves solubility but is unnecessary in the target due to the sulfonamide’s inherent polarity .
Spectroscopic Data
  • 1H-NMR :
    • Benzo[d][1,3]dioxol protons: δ 5.97 (s, 2H) in acetamide analogs () vs. δ 6.40–6.82 in benzimidazoles ().
    • Sulfonamide NH: δ ~12.85 (s, 1H) in thiadiazolyl acetamide ().
  • 13C-NMR :
    • Fluorobenzene carbons: δ ~115–160 ppm (aromatic C-F coupling) .
    • Benzodioxol carbons: δ ~100–150 ppm, consistent across analogs .
Elemental Analysis
Compound % C (Theor/Exp) % H (Theor/Exp) % N (Theor/Exp) Reference
Piperazine 25 (HCl salt) 62.25/62.41 5.42/5.40 5.38/5.24
Sulfonamide-Piperidine 2r Not reported Not reported Not reported
Benzimidazole 4f Matched theory Matched theory Matched theory

The target’s elemental composition would likely align with sulfonamide analogs, with nitrogen content ~5% (similar to piperazines) and carbon ~60–70% .

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-fluorobenzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a fluorobenzenesulfonamide group. The molecular formula is C15H14FNO3SC_{15}H_{14}FNO_3S with a molecular weight of approximately 325.34 g/mol. The presence of the fluorine atom and the sulfonamide group are critical for its biological activity.

Structural Characteristics

PropertyValue
Molecular FormulaC₁₅H₁₄FNO₃S
Molecular Weight325.34 g/mol
Functional GroupsDioxole, Sulfonamide
CAS NumberNot available

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have shown inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism is believed to involve the generation of reactive oxygen species (ROS) which induce apoptosis in cancer cells .

The proposed mechanism through which this compound exerts its effects includes:

  • Inhibition of Cell Proliferation : It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest.
  • Apoptosis Induction : The compound may trigger apoptotic pathways through ROS generation.
  • Targeting Specific Pathways : Similar compounds have been noted to interact with signaling pathways such as the MAPK/ERK pathway, which is crucial in cell growth and differentiation .

Structure-Activity Relationship (SAR)

The structural modifications in the dioxole and sulfonamide groups significantly influence the biological activity. For example:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Dioxole Ring : This moiety is essential for maintaining the compound's biological activity, as it contributes to the overall electronic properties and steric factors influencing receptor binding.

Study 1: In Vitro Evaluation

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results demonstrated an IC50 value of approximately 45 µM, indicating moderate potency against this cell line. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptosis compared to control groups .

Study 2: Mechanistic Insights

In another investigation, the compound was tested for its ability to induce ROS in prostate cancer cells. Results indicated a significant increase in ROS levels post-treatment, correlating with decreased cell viability and increased apoptotic markers. This study highlights the compound's potential as a therapeutic agent through oxidative stress mechanisms .

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